molecular formula C19H20N4O3 B2763965 2-hydroxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide CAS No. 2034529-06-9

2-hydroxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide

Cat. No.: B2763965
CAS No.: 2034529-06-9
M. Wt: 352.394
InChI Key: QZXBTTHOSVLIFX-UHFFFAOYSA-N
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Description

2-hydroxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Biological Activity

2-hydroxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a hydroxyl group and a pyrazole moiety. The oxan ring adds complexity to its structure, potentially influencing its biological interactions. Here is a brief overview of its chemical properties:

PropertyValue
Molecular FormulaC15H16N4O3
Molecular Weight284.31 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Antifungal Activity

A study on ring-substituted 4-hydroxyquinolinones revealed promising antifungal activities against multiple fungal strains . Given the structural similarities, it is plausible that this compound could exhibit antifungal properties as well. The structure suggests it may inhibit fungal growth by disrupting cellular processes or by acting on specific enzymes involved in fungal metabolism.

Anti-inflammatory Activity

In the context of anti-inflammatory effects, compounds containing pyrazole moieties have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The potential for this compound to act as an anti-inflammatory agent could be explored through in vitro assays measuring COX activity.

Structure-Activity Relationships (SAR)

Understanding the SAR of similar compounds can provide insights into the biological activity of this compound. Research shows that modifications to the quinoline and pyrazole rings significantly affect their biological properties. For instance:

  • Hydroxyl Substitution : Hydroxyl groups can enhance solubility and bioavailability.
  • Oxan Ring Influence : The presence of the oxan ring may improve binding affinity to biological targets.
  • Pyrazole Variants : Different substitutions on the pyrazole ring can lead to variations in potency against specific pathogens.

Case Studies

Although specific case studies on this compound are scarce, related compounds have been evaluated extensively:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity, showing promising results against resistant strains .
  • Quinoline-Based Antifungals : Quinoline derivatives have been shown to possess antifungal activity with IC50 values in the low micromolar range against various fungal pathogens .

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-18-9-16(15-6-1-2-7-17(15)22-18)19(25)21-13-10-20-23(11-13)12-14-5-3-4-8-26-14/h1-2,6-7,9-11,14H,3-5,8,12H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXBTTHOSVLIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.